molecular formula C8H16N2 B1467778 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1443980-22-0

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1467778
CAS No.: 1443980-22-0
M. Wt: 140.23 g/mol
InChI Key: FLMMACLWTFUFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a saturated bicyclic amine based on the pyrrolopyridine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The fully reduced "octahydro" state of this compound may influence its physicochemical properties and offer distinct advantages in molecular design. The pyrrolopyridine scaffold is a privileged structure in drug discovery due to its diverse biological activity . While research on this specific derivative is ongoing, its core structure is related to compounds investigated for a range of therapeutic applications. Pyrrolopyridine derivatives have demonstrated potential in antidiabetic research by acting as aldose reductase inhibitors to manage diabetic complications or as GPR119 agonists to stimulate insulin secretion . In inflammatory disease research , closely related isomers, such as pyrrolo[2,3-b]pyridine, have been developed as potent and selective PDE4B inhibitors, which are targets for conditions like COPD and psoriasis . Furthermore, the pyrrolopyridine scaffold is found in molecules with antitumor activity , serving as a key component in the design of novel CDK2 (cyclin-dependent kinase 2) inhibitors for targeted cancer therapy . This compound is intended for research and development purposes only, serving as a versatile chemical building block for the synthesis of more complex molecules or as a pharmacological probe for exploring new biological targets. Researchers can leverage this compound to explore structure-activity relationships and develop new therapeutic agents for nervous system, immune system, and metabolic diseases . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Properties

IUPAC Name

6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMMACLWTFUFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Pyrrolo[2,3-c]pyridinium Precursors

A notable method involves the reduction of N-substituted pyrrolo[2,3-c]pyridinium salts to yield tetrahydro or octahydro derivatives. For example, sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide efficiently produces 6-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, which can be further debenzylated to access the saturated bicyclic system.

This approach can be adapted for methyl substitution at the 6-position by starting with an appropriate N-alkylated pyrrolo[2,3-c]pyridinium salt bearing a methyl group.

Cyclization and Electrocyclization Approaches

Electrocyclization of suitably substituted precursors (e.g., 2-(pyrrol-3-yl)benzene derivatives) bearing functional groups such as carbodiimides has been reported to construct fused pyrrolo heterocycles in a controlled manner. Although this method was used for pyrrolo[2,3-c]quinoline alkaloids, the principle can be applied to pyrrolo[2,3-c]pyridine systems with appropriate modifications.

Functional Group Transformations on Pyridine Precursors

Starting from 2-bromo-5-methylpyridine or its N-oxide derivatives, a sequence of oxidation, nitration, and condensation reactions can lead to pyrrolo-fused intermediates. For example, 2-bromo-5-methylpyridine is oxidized to the N-oxide, nitrated to 2-bromo-5-methyl-4-nitropyridine 1-oxide, and then converted via dimethylformamide dimethyl acetal to key intermediates that cyclize to form the pyrrolo[3,2-c]pyridine core.

Although this route targets pyrrolo[3,2-c]pyridine, analogous transformations can be designed for pyrrolo[2,3-c]pyridine derivatives by adjusting the substitution and reaction conditions.

Reduction and Hydrogenation Conditions

Hydrogenation is a critical step to achieve the octahydro (fully saturated) bicyclic system:

  • Sodium borohydride reduction is used for converting pyridinium salts to tetrahydro derivatives.
  • Catalytic hydrogenation over palladium on carbon (Pd/C) facilitates debenzylation and further saturation of the bicyclic ring.
  • Refluxing with acid (e.g., concentrated hydrochloric acid) in solvents like acetone can also promote ring saturation and salt formation for purification.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Outcome / Product Reference
1 Oxidation 2-bromo-5-methylpyridine m-Chloroperbenzoic acid 2-bromo-5-methylpyridine-1-oxide
2 Nitration 2-bromo-5-methylpyridine-1-oxide Fuming nitric acid in sulfuric acid 2-bromo-5-methyl-4-nitropyridine 1-oxide
3 Condensation with DMF-DMA 2-bromo-5-methyl-4-nitropyridine 1-oxide N,N-dimethylformamide dimethyl acetal in DMF Key intermediate for cyclization
4 Cyclization Intermediate from step 3 Iron powder, acetic acid, heating at 100 °C 6-bromo-1H-pyrrolo[3,2-c]pyridine
5 Reduction (for pyrrolo[2,3-c]pyridine analogs) Pyrrolo[2,3-c]pyridinium salts (e.g., 6-benzyl-1-methyl) Sodium borohydride reduction Tetrahydro derivatives
6 Catalytic hydrogenation Tetrahydro intermediates H2, Pd/C catalyst Octahydro (fully saturated) bicyclic pyrrolo[2,3-c]pyridine
7 Acid reflux and crystallization Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate Concentrated HCl, reflux in acetone, crystallization Dihydrochloride salt of pyrrolo fused compound

Research Findings and Practical Notes

  • The reduction of pyridinium salts with sodium borohydride is a high-yielding and scalable method to access partially saturated pyrrolo[2,3-c]pyridine derivatives.
  • Catalytic hydrogenation over Pd/C is effective for debenzylation and further saturation but requires careful control to avoid over-reduction or ring opening.
  • The use of N-oxides and nitration steps on methyl-substituted pyridines provides a versatile route to key intermediates for cyclization, though these steps require careful handling of reagents and temperature control.
  • Acidic reflux conditions can be employed to convert esters or other precursors into stable salt forms for purification and isolation.
  • Microwave-assisted synthesis and Suzuki cross-coupling reactions have been reported for related pyrrolo-fused systems, which may offer alternative pathways for functionalization but are more relevant to aryl-substituted analogs rather than simple methyl substitution.

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can further saturate the ring system or reduce any functional groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. For example, certain analogs have demonstrated potent antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.12 to 0.21 µM . The mechanism of action often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells .

1.2 Neuropharmacological Applications

The compound is being investigated for its potential as a lead compound targeting peripheral sodium channels (NaV1.7), which are crucial in pain signaling pathways. Preliminary studies suggest that it may reduce pain responses in animal models, indicating its utility in developing analgesic therapies .

1.3 Antimicrobial Properties

In addition to its anticancer applications, this compound has shown potential antimicrobial activity against various bacterial strains. However, detailed mechanisms and efficacy data are still under exploration .

Biological Probes

The compound can serve as a scaffold for the development of biological probes aimed at studying various biological processes. Its unique structure allows for modifications that can enhance binding affinity to specific molecular targets, making it a valuable tool in drug discovery and development .

Material Science Applications

Due to its electronic properties, this compound may also find applications in material science and organic electronics. Its unique structure could be leveraged for the design of new materials with specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or agonism, depending on the functional groups present on the compound and its derivatives.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Class Example(s) Key Structural Features Synthesis Highlights Biological/Physical Properties
Pyrrolo[2,3-c]pyridine (Target) 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Saturated bicyclic core, C6 methyl Likely hydrogenation of aromatic precursor Higher lipophilicity, stereochemical complexity inferred
Pyrrolo[2,3-b]pyridine 6-Methyl-1H-pyrrolo[2,3-b]pyridine Unsaturated [2,3-b] fusion, C6 methyl Halogenation, coupling reactions Inhalation hazards; kinase inhibition potential
Thieno[2,3-c]pyridine 3-Trifluoromethyl-tetrahydrothieno[2,3-c]pyridine Thiophene fusion, C3-CF3 Cyclocondensation, Suzuki coupling IC50 = 2.02 μM (kinase inhibition)
Isoxazolo[2,3-c]pyridinium 6-Alkoxy-2-phenacylpyridines Isoxazole fusion, C6 alkoxy Oxidation, nucleophilic attack Moderate yields (40–60%), functionalization versatility

Key Research Findings

  • Synthetic Strategies : Hydrogenation (e.g., ’s H2/Raney Ni) could be adapted to saturate pyrrolo[2,3-c]pyridine precursors .
  • Substituent Effects: Electron-withdrawing groups (e.g., CF3 in thienopyridines) enhance bioactivity, suggesting the target’s methyl group may optimize lipophilicity without steric hindrance .
  • Safety Profiles : Unsaturated analogs require stringent safety protocols, while saturated systems like the target compound may pose fewer volatility risks .

Biological Activity

Overview

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by a pyrrolo and pyridine ring, has garnered attention for various biological activities, including antimicrobial and anticancer properties. This article compiles findings from diverse sources to elucidate the biological activity of this compound.

  • Molecular Formula : C8H16N2
  • CAS Number : 1443980-22-0
  • IUPAC Name : this compound

Biological Activity

Research indicates that derivatives of this compound exhibit promising biological activities. Notable findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Specific derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
  • Anticancer Properties : A significant focus has been on the compound's anticancer potential. For instance, derivatives of similar pyrrolo compounds have demonstrated moderate to excellent antiproliferative activities against cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). One derivative exhibited IC50 values ranging from 0.12 to 0.21 µM, indicating strong cytotoxicity against these cell lines .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Tubulin Polymerization Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This was confirmed through experiments demonstrating disruption of microtubule dynamics at low concentrations .
  • Cell Cycle Arrest and Apoptosis Induction : Studies indicate that treatment with certain derivatives can lead to G2/M phase arrest in cancer cells and induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with these compounds .

Case Studies

  • Antitumor Activity Study : A series of pyrrolo derivatives were synthesized and evaluated for their anticancer activity. The most potent compound (10t) was found to significantly disrupt tubulin dynamics and induce apoptosis in HeLa cells, highlighting the therapeutic potential of this class of compounds .
  • Cytotoxicity Prediction : Research employing quantitative structure-activity relationship (QSAR) modeling predicted the cytotoxic activity of various pyrrolo derivatives against c-Met kinase, a target implicated in several cancers. The study identified several promising candidates for further development based on their predicted IC50 values and structural characteristics .

Q & A

Q. What are the established synthetic methodologies for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine and its analogs?

Answer: The synthesis of pyrrolo-pyridine derivatives typically involves multi-step routes, including alkylation, cyclization, and cross-coupling reactions. For example:

  • Methylation : Sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature can introduce methyl groups into pyrrolo-pyridine scaffolds .
  • Cross-coupling : Suzuki-Miyaura reactions using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water mixtures (105°C) enable functionalization of the core structure .
  • Hydrogenation : H₂ gas over Pd/C in methanol or THF reduces unsaturated bonds to generate octahydro derivatives .
  • Functionalization : Acetylation with nicotinoyl chloride in pyridine/THF introduces acyl groups .

Q. How is the structural integrity of this compound validated during synthesis?

Answer: Key analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., methyl group integration at δ ~2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC or LC-MS with UV detection (e.g., λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

Answer: SAR strategies involve systematic modifications:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 3 enhances binding to kinase targets like VEGFR or PDGFR .
  • Ring saturation : Octahydro derivatives (vs. unsaturated analogs) improve metabolic stability by reducing CYP450-mediated oxidation .
  • Bioisosteric replacement : Replacing pyridine with pyrimidine or indole rings alters selectivity for kinase isoforms (e.g., FGFR2 vs. BCR-Abl) .
  • In silico modeling : Docking studies with CDK4/6 or CSFR1 receptors predict binding affinities and guide lead optimization .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrrolo-pyridine analogs?

Answer: Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:

  • Standardized assays : Replicate activity tests under uniform conditions (e.g., ATP concentration, pH) for kinase inhibition .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Crystallography : X-ray structures of ligand-target complexes clarify binding modes (e.g., hydrogen bonding with hinge regions) .
  • Batch consistency : Rigorous purity checks (e.g., ≤0.5% impurities by HPLC) ensure reproducible bioactivity data .

Q. What computational tools are effective for predicting the physicochemical and ADMET properties of this compound derivatives?

Answer:

  • LogP prediction : Tools like ACD/Labs or MarvinSuite estimate lipophilicity, critical for blood-brain barrier penetration .
  • ADMET profiling : SwissADME or QikProp predicts metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) model ligand-receptor stability in physiological conditions .

Methodological Guidance

Q. How to design a scalable synthesis route for this compound with minimal byproducts?

Answer:

  • Catalyst optimization : Use Pd(OAc)₂ with TPPTS ligand in MeCN/water (1:2) for efficient cross-coupling (yields >50%) .
  • Solvent selection : Replace dioxane with ethanol/water mixtures to reduce toxicity and improve reaction safety .
  • Workflow automation : Continuous-flow hydrogenation (H₂, Pd/C) minimizes manual handling of intermediates .

Q. What strategies enhance the stability of this compound in aqueous formulations?

Answer:

  • Lyophilization : Freeze-drying with trehalose or mannitol prevents hydrolysis of the pyrrolidine ring .
  • pH control : Buffers (pH 4–6) stabilize the compound against oxidative degradation .
  • Co-solvents : Use PEG-400 or cyclodextrins to improve solubility and shelf life .

Data Interpretation and Troubleshooting

Q. How to address low yields in the final hydrogenation step of this compound synthesis?

Answer:

  • Catalyst activation : Pre-reduce Pd/C with H₂ in methanol at 40°C for 1 hour to enhance activity .
  • Pressure adjustment : Increase H₂ pressure to 50 psi and extend reaction time (>12 hours) .
  • Impurity removal : Pre-purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to eliminate inhibitors .

Q. Why do certain pyrrolo-pyridine analogs exhibit conflicting selectivity profiles across kinase assays?

Answer:

  • Kinase isoform variability : FGFR1 vs. FGFR3 binding pockets differ in hydrophobicity, affecting ligand selectivity .
  • Allosteric modulation : Substituents at position 6 may stabilize inactive kinase conformations, altering inhibition kinetics .
  • Assay interference : ATP concentrations above Km values (e.g., >1 mM) reduce compound potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.